molecular formula C24H19Cl2N3O2 B2758422 2-chloro-3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-1,4-dihydronaphthalene-1,4-dione CAS No. 1030937-43-9

2-chloro-3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-1,4-dihydronaphthalene-1,4-dione

Cat. No.: B2758422
CAS No.: 1030937-43-9
M. Wt: 452.34
InChI Key: UYISFUVLYQSVAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-1,4-dihydronaphthalene-1,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorinated naphthalene core, a pyrazole ring, and a piperidine moiety, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-1,4-dihydronaphthalene-1,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the chloro and piperidine groups. The pyrazole ring is then synthesized and attached to the piperidine moiety. Each step requires specific reagents and conditions, such as the use of chlorinating agents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-1,4-dihydronaphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: It may serve as a probe to investigate biological pathways, enzyme interactions, and cellular processes.

    Medicine: The compound could be explored for its pharmacological properties, including potential therapeutic effects against various diseases.

    Industry: It might find applications in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-chloro-3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-1,4-dihydronaphthalene-1,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific context of its application, such as its use as a drug or a biochemical probe.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione: A structurally similar compound lacking the pyrazole ring.

    4-{4-[®-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl}butanoic acid: Another compound with a piperidine moiety and a chlorophenyl group.

Uniqueness

2-chloro-3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-1,4-dihydronaphthalene-1,4-dione is unique due to its combination of a chlorinated naphthalene core, a pyrazole ring, and a piperidine moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-3-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2N3O2/c25-16-7-5-14(6-8-16)19-13-20(28-27-19)15-9-11-29(12-10-15)22-21(26)23(30)17-3-1-2-4-18(17)24(22)31/h1-8,13,15H,9-12H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYISFUVLYQSVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl)C4=C(C(=O)C5=CC=CC=C5C4=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.